(4-Isopropylphenoxy)acetyl chloride
Overview
Description
“(4-Isopropylphenoxy)acetyl chloride” is a chemical compound used as a primary and secondary intermediate for pharmaceuticals . It appears as a clear colorless to yellow or pink liquid .
Molecular Structure Analysis
The molecular formula of “(4-Isopropylphenoxy)acetyl chloride” is C11H13ClO2 . It has a molecular weight of 212.673 g/mol .
Physical And Chemical Properties Analysis
“(4-Isopropylphenoxy)acetyl chloride” is a clear colorless to yellow or pink liquid . It has a refractive index of 1.5170-1.5210 @ 20°C . It reacts with water and is moisture sensitive .
Scientific Research Applications
1. Applications in Synthesis and Catalysis
(4-Isopropylphenoxy)acetyl chloride and its derivatives play a role in various synthetic and catalytic processes. For instance, Yadav and Bhagat (2005) demonstrated its use in the industrial synthesis of drug intermediates, like Vioxx, employing Friedel–Crafts acylation reactions. These reactions often utilize homogeneous acid catalysts, but research has shifted towards more environmentally friendly heterogeneous catalysts, showcasing the chemical's role in green chemistry initiatives (Yadav & Bhagat, 2005).
2. Advanced Organic Reactions
Studies by Herrick, Thamattoor, and Shevlin (2008) show that atomic carbon reacts with acyl chlorides like (4-Isopropylphenoxy)acetyl chloride, following distinct mechanistic pathways. This is significant in the realm of organic chemistry, where understanding these mechanisms can lead to new synthetic routes for various compounds (Herrick, Thamattoor, & Shevlin, 2008).
3. Influence in Surfactant Behavior
Fang et al. (2016) investigated the effect of organic salts on the aggregation behavior of certain cationic silicone surfactants. While the study doesn't directly involve (4-Isopropylphenoxy)acetyl chloride, it provides insights into the broader chemical family's role in influencing surfactant behavior in aqueous solutions, which can have implications in various industrial and research applications (Fang et al., 2016).
4. Role in Environmental Chemistry
Research by Sharma, Mukhopadhyay, and Murthy (2010) explored the degradation of pollutants using advanced oxidation processes (AOPs), where compounds like (4-Isopropylphenoxy)acetyl chloride could potentially play a role in the synthesis of various organic oxidants. This highlights its potential application in environmental remediation and pollution control (Sharma, Mukhopadhyay, & Murthy, 2010).
Safety And Hazards
“(4-Isopropylphenoxy)acetyl chloride” is a hazardous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVLHWFQKYVLFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611391 | |
Record name | [4-(Propan-2-yl)phenoxy]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylphenoxy)acetyl chloride | |
CAS RN |
223128-33-4 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223128-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Propan-2-yl)phenoxy]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 223128-33-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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